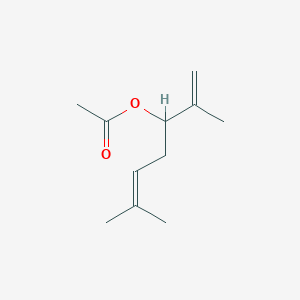
2,6-Dimethylhepta-1,5-dien-3-yl acetate
Overview
Description
2,6-Dimethylhepta-1,5-dien-3-yl acetate is a chemical compound with the molecular formula C11H18O2 . It has an average mass of 182.259 Da and a monoisotopic mass of 182.130676 Da . It is also known by other names such as 1-isopropenyl-4-methyl-3-pentenyl acetate and 2,6-dimethyl-1,5-heptadien-3-ol acetate .
Synthesis Analysis
The synthesis of 2,6-Dimethylhepta-1,5-dien-3-yl acetate involves the acetylation of the carbinol formed, which results in the acetate of (±)-2,6-dimethylhepta-1,5-diene-3-ol . This compound is the racemic form of the sex pheromone of the Comstock mealybug .Molecular Structure Analysis
The molecular structure of 2,6-Dimethylhepta-1,5-dien-3-yl acetate is represented by the formula C11H18O2 . It has an average mass of 182.259 Da and a monoisotopic mass of 182.130676 Da .Chemical Reactions Analysis
The production of 2,6-Dimethylhepta-1,5-dien-3-yl acetate involves a rearrangement reaction in the presence of a base . This reaction involves subjecting 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether to obtain 2,6-dimethyl-1,5-heptadien-3-ol . The 2,6-dimethyl-1,5-heptadien-3-ol is then acetylated to obtain 2,6-Dimethylhepta-1,5-dien-3-yl acetate .Physical And Chemical Properties Analysis
The compound 2,6-Dimethylhepta-1,5-dien-3-yl acetate has a molecular weight of 182.26286000 and a formula of C11H18O2 . It is soluble in water, with a solubility of 21.03 mg/L at 25 °C .Scientific Research Applications
Pheromone Synthesis
2,6-Dimethylhepta-1,5-dien-3-yl acetate has been utilized in the synthesis of sex pheromones. Specifically, it has been used in creating the sex pheromone of the Comstock mealybug, Pseudococcus comstocki. The synthesis involved condensing isobutenyllithium with 3,4-epoxy-2-methylbut-1-ene and subsequent acetylation to form the pheromone, yielding a 46% overall yield (Ishchenko et al., 2004).
Chemical Synthesis Methods
Another application of 2,6-Dimethylhepta-1,5-dien-3-yl acetate is in the preparation of phorone (2,6-dimethylhepta-2,5-dien-4-one). A method was developed using isobutene and carbon tetrachloride, involving a redox addition and further chemical treatments, to produce phorone, demonstrating the compound's significance in organic synthesis (Nakada et al., 1976).
Organic Reaction Studies
The compound has been studied in the context of organic reactions. Research includes the investigation of equilibria and kinetics of hydration and cyclisation of semiphorone in acidic media. This study used techniques like polarography, infrared, and nuclear magnetic resonance to propose reaction mechanisms and evaluate thermodynamic data, highlighting the compound's role in understanding complex organic reactions (Cabani & Ceccanti, 1966).
Enzymatic Hydrolysis Studies
Research has been conducted on the enzymatic hydrolysis of derivatives of 2,6-Dimethylhepta-1,5-dien-3-yl acetate. This includes the synthesis of the C14 side chain of α-Tocopherol from a related compound, demonstrating the compound's utility in more complex biochemical processes (Ziarani et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,6-dimethylhepta-1,5-dien-3-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-7-11(9(3)4)13-10(5)12/h6,11H,3,7H2,1-2,4-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWASXXALUNZFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=C)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylhepta-1,5-dien-3-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



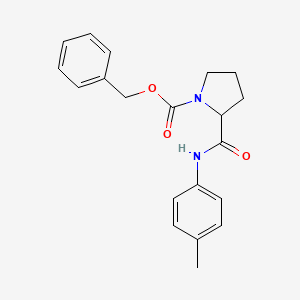
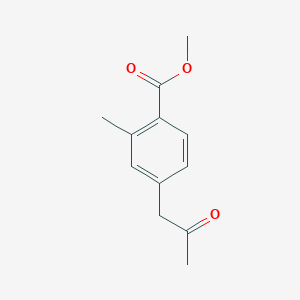

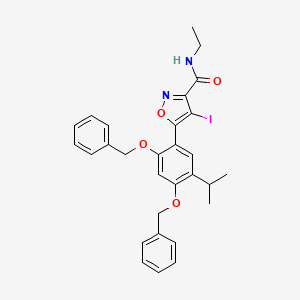
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one](/img/structure/B3152987.png)
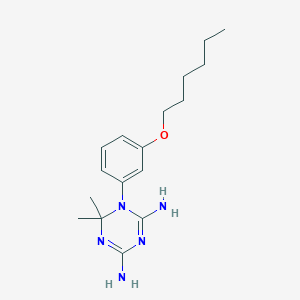

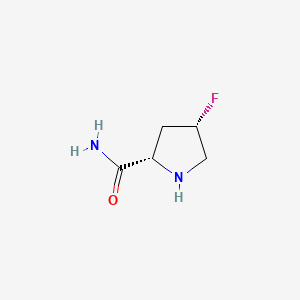
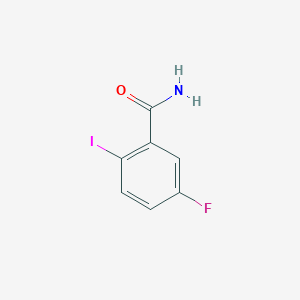
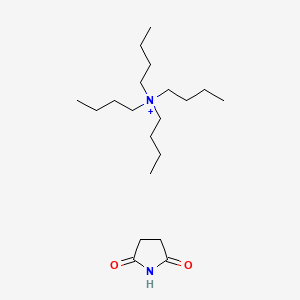
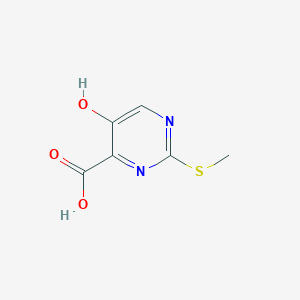
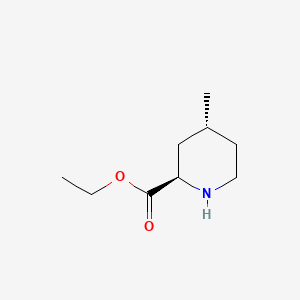
![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)
